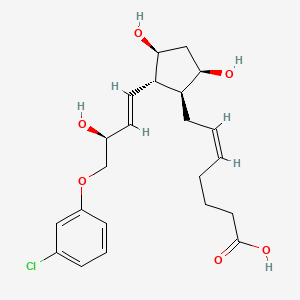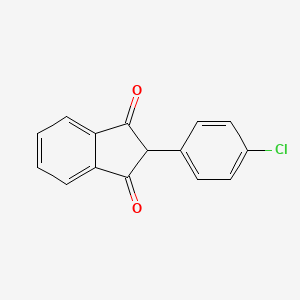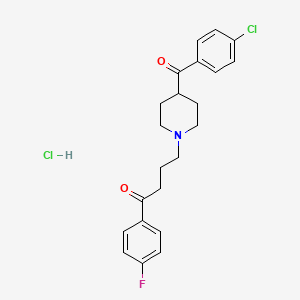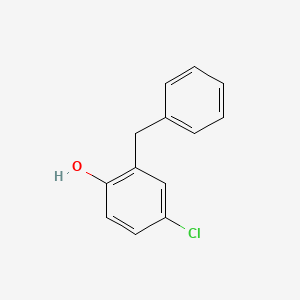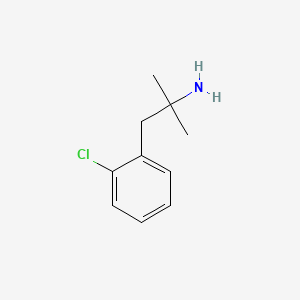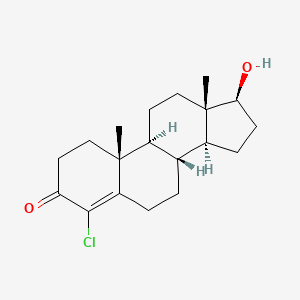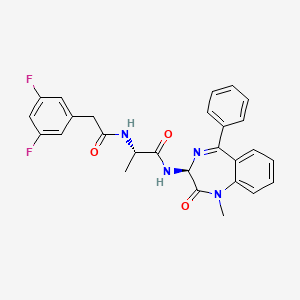
化合物 E
描述
化合物 E 是一种有效的、可穿透细胞的、选择性抑制剂,它可以阻断 γ-分泌酶和 Notch 胞内结构域的切割。 它因其在抑制 Notch 信号通路中的作用而被广泛研究,该通路在各种细胞过程中至关重要,包括分化、增殖和凋亡 .
科学研究应用
化合物 E 在科学研究中有着广泛的应用:
化学: 用作有机合成的试剂,并在各种化学反应中用作催化剂。
生物学: 因其在抑制 Notch 信号通路中的作用而被研究,该通路参与细胞分化和增殖。
医学: 通过靶向 Notch 通路,研究其在治疗癌症和阿尔茨海默病等疾病中的潜在治疗应用。
作用机制
化合物 E 通过抑制 γ-分泌酶和 Notch 胞内结构域的切割来发挥作用。这种抑制阻断了 Notch 信号通路,该通路对于各种细胞过程至关重要。 分子靶标包括 Notch 受体和淀粉样前体蛋白,所涉及的通路与细胞分化、增殖和凋亡有关 .
生化分析
Biochemical Properties
Compound E plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, particularly γ-secretase and Notch . The nature of these interactions is inhibitory, with Compound E acting as a potent inhibitor of γ-secretase .
Cellular Effects
Compound E has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it lowers Aβ levels in APP transgenic mice .
Molecular Mechanism
The mechanism of action of Compound E involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by inhibiting γ-secretase and Notch processing .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Compound E have been observed to change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Compound E vary with different dosages in animal models .
Metabolic Pathways
Compound E is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels . Specific details about these interactions and effects are currently limited .
Transport and Distribution
Compound E is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and it may also affect its localization or accumulation . Specific details about these interactions and effects are currently limited .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件
方法 A: 将取代的吡啶-2-胺和取代的吡啶-2-甲醛的混合物加入甲醇中,然后加入对甲苯磺酸和 2-异氰基-2,4,4-三甲基戊烷。将混合物在 70°C 下搅拌 12 小时。然后用水分离反应混合物,并用乙酸乙酯萃取。
方法 B: 将二恶烷中的盐酸加入相应的 2-(吡啶-2-基)-N-(2,4,4-三甲基戊烷-2-基)咪唑并[1,2-a]吡啶-3-胺的甲醇溶液中。将混合物在 20°C 下搅拌 12 小时。将反应混合物在减压下浓缩至残留物,然后用水分离,用饱和碳酸氢钠溶液调节至 pH 8,并用二氯甲烷萃取。
工业生产方法
化合物 E 的工业生产方法通常涉及使用上述合成路线的大规模合成。该工艺针对产量和纯度进行了优化,并对反应条件和纯化步骤进行严格控制,以确保一致性和质量。
化学反应分析
反应类型
氧化: 化合物 E 可以发生氧化反应,通常涉及像高锰酸钾或三氧化铬之类的试剂。
还原: 还原反应可以使用像氢化铝锂或硼氢化钠之类的试剂进行。
取代: this compound 可以参与取代反应,在特定条件下,官能团被其他基团取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 碱存在下,如氢氧化钠,的卤代烷。
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生羧酸,还原可能会产生醇,而取代可能会导致烷基化衍生物。
相似化合物的比较
类似化合物
化合物 F: 另一种 Notch 通路抑制剂,具有相似的抑制效果,但分子结构不同。
化合物 G: 抑制 γ-分泌酶,但与化合物 E 相比,其靶标范围更广。
独特性
This compound 的独特性在于其在抑制 Notch 信号通路方面的选择性和效力。 它能够以类似的 IC50 值阻断 γ-分泌酶和 Notch 胞内结构域,使其成为科学研究和潜在治疗应用中的宝贵工具 .
属性
IUPAC Name |
(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N4O3/c1-16(30-23(34)14-17-12-19(28)15-20(29)13-17)26(35)32-25-27(36)33(2)22-11-7-6-10-21(22)24(31-25)18-8-4-3-5-9-18/h3-13,15-16,25H,14H2,1-2H3,(H,30,34)(H,32,35)/t16-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGZXGGOCLZBFB-IVCQMTBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H]1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042666 | |
| Record name | Compound E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209986-17-4 | |
| Record name | Compound E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B1669226.png)
